molecular formula C10H18BrNO3 B2431883 tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 2231665-08-8

tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B2431883
CAS No.: 2231665-08-8
M. Wt: 280.162
InChI Key: PTHQYWRDNVOQQA-SFYZADRCSA-N
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Description

tert-Butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a bromomethyl group, and a hydroxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step often involves the formation of the pyrrolidine ring through cyclization reactions.

    Introduction of the Bromomethyl Group: This step can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) under specific conditions.

    Addition of the tert-Butyl Group: The tert-butyl group is introduced via tert-butylation reactions, often using tert-butyl chloride and a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Potassium Carbonate: Used as a base in tert-butylation reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2R,4S)-2-(chloromethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    tert-Butyl (2R,4S)-2-(methyl)-4-hydroxypyrrolidine-1-carboxylate: Lacks the halogen atom, affecting its reactivity and applications.

Uniqueness

The presence of the bromomethyl group in tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate makes it more reactive in nucleophilic substitution reactions compared to its chloromethyl and methyl analogs. This reactivity can be leveraged in the synthesis of complex molecules and in various applications in chemistry and biology.

Properties

IUPAC Name

tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHQYWRDNVOQQA-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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